(2E)-3-phenyl-1-(4-propoxyphenyl)prop-2-en-1-one
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Overview
Description
2-Propen-1-one, 3-phenyl-1-(4-propoxyphenyl)-, (E)- is an organic compound with the molecular formula C18H18O2 and a molecular weight of 266.33432 g/mol . This compound is known for its unique structure, which includes a propenone backbone with phenyl and propoxyphenyl substituents. It is often used in various chemical research and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 3-phenyl-1-(4-propoxyphenyl)-, (E)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between benzaldehyde and 4-propoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-one, 3-phenyl-1-(4-propoxyphenyl)-, (E)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-Propen-1-one, 3-phenyl-1-(4-propoxyphenyl)-, (E)- has a wide range of applications in scientific research:
Chemistry: Used as a starting material or intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 3-phenyl-1-(4-propoxyphenyl)-, (E)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- **2-Propen-1-one, 3-phenyl-1-(4-methoxyphenyl)-, (E)-
- **2-Propen-1-one, 3-phenyl-1-(4-ethoxyphenyl)-, (E)-
- **2-Propen-1-one, 3-phenyl-1-(4-butoxyphenyl)-, (E)-
Uniqueness
Compared to its similar compounds, 2-Propen-1-one, 3-phenyl-1-(4-propoxyphenyl)-, (E)- is unique due to its specific propoxy substituent, which can influence its reactivity and biological activity. The presence of the propoxy group may enhance its solubility and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H18O2 |
---|---|
Molecular Weight |
266.3 g/mol |
IUPAC Name |
(E)-3-phenyl-1-(4-propoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H18O2/c1-2-14-20-17-11-9-16(10-12-17)18(19)13-8-15-6-4-3-5-7-15/h3-13H,2,14H2,1H3/b13-8+ |
InChI Key |
HGYIQTODKIRAKV-MDWZMJQESA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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